molecular formula C16H28O3 B100164 Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate CAS No. 17904-29-9

Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate

Cat. No.: B100164
CAS No.: 17904-29-9
M. Wt: 268.39 g/mol
InChI Key: ZPCDXXMKLPRLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate is a natural product found in Abies pinsapo with data available.

Scientific Research Applications

Structural Analysis and Molecular Conformation

  • Studies have focused on the structural characterization of similar compounds, noting the conformations of cyclohexane rings and their interactions. For example, Rao et al. (1999) examined the structure of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate, observing chair conformations in cyclohexane rings (Rao et al., 1999).

Chemical Synthesis and Reactions

  • Several studies have reported on the synthesis and reactivity of structurally related compounds:
    • Kirillov et al. (2012) discussed the synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates with notable analgesic activity (Kirillov et al., 2012).
    • Bhullar et al. (1997) explored the reactivity of methyl 2-aryl-2H-azirine-3-carboxylates, highlighting their potential as dienophiles in cycloaddition reactions (Bhullar et al., 1997).

Anticonvulsant and Analgesic Properties

  • Some derivatives have been studied for their potential medicinal properties:
    • Kubicki et al. (2000) analyzed the crystal structures of anticonvulsant enaminones, including similar methyl cyclohexene carboxylate compounds (Kubicki et al., 2000).
    • The analgesic properties of related compounds were also studied by Kirillov et al. (2012), demonstrating low toxicity and effective pain relief (Kirillov et al., 2012).

Antibacterial and Antifungal Properties

  • Research by Shoaib (2019) explored the antimicrobial potential of cyclohexane derivatives, showing promising activity against Gram-negative bacteria and fungi (Shoaib, 2019).

Photophysical Behavior

  • Fonseca et al. (2009) investigated the photophysical behavior of related compounds, examining the photoinduced isomerization and degradation processes (Fonseca et al., 2009).

Properties

CAS No.

17904-29-9

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H28O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h11-14H,5-10H2,1-4H3

InChI Key

ZPCDXXMKLPRLRL-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)OC

Canonical SMILES

CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)OC

Synonyms

4β-(1,5-Dimethyl-3-oxohexyl)cyclohexane-1β-carboxylic acid methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
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Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
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Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
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Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
Reactant of Route 5
Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate
Reactant of Route 6
Methyl 4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylate

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